molecular formula C16H13Cl2N5O B2671866 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-32-9

5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2671866
CAS No.: 899981-32-9
M. Wt: 362.21
InChI Key: ZQNKEYVNLSCHMO-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N5O and its molecular weight is 362.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Triazole derivatives, including compounds structurally related to "5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized using various chemical reactions that allow for the creation of biologically active scaffolds and peptidomimetics. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides facilitates the synthesis of protected versions of triazole amino acids, enabling the preparation of triazole-containing dipeptides and inhibitors such as HSP90 inhibitors (Ferrini et al., 2015). Furthermore, the crystal structure analysis of triazole derivatives, like the study of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, showcases the Dimroth rearrangement, providing insights into the structural aspects of these compounds (L'abbé et al., 2010).

Bioactive Compound Development

Triazole derivatives have shown promising results in the development of bioactive compounds with antimicrobial, antifungal, and anticancer properties. Synthesis and evaluation of new 1,2,4-triazole derivatives have led to compounds with significant antimicrobial activities against various test microorganisms (Bektaş et al., 2007). Additionally, some derivatives have been identified as potential anticancer agents, with compounds exhibiting cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer cell line (Butler et al., 2013). The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has also been explored for remarkable antiavian influenza virus activity (Hebishy et al., 2020).

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNKEYVNLSCHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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